4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate
Description
4-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate is a synthetic organic compound featuring a conjugated enone system (α,β-unsaturated ketone) and an ester functional group. The molecule consists of two aromatic rings: one substituted with a 4-methoxybenzoate ester and the other linked via a propenyl chain with a ketone moiety at the β-position. The (1E)-stereochemistry of the propenyl group is critical for maintaining planarity and conjugation, influencing both photophysical properties and chemical stability.
Properties
IUPAC Name |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-26-20-14-10-19(11-15-20)23(25)27-21-12-7-17(8-13-21)9-16-22(24)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJXHFOWGIBQHG-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by its structure, which includes a phenyl group and a methoxybenzoate moiety. The molecular formula is , and it features a conjugated system that may contribute to its biological properties.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound, including:
- Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds ranged from 100 to 400 µg/mL, indicating moderate to good activity against selected pathogens .
- Antioxidant Activity : The compound may possess antioxidant properties, which are critical for protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage is a contributing factor.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated IC50 values of 19.2 µM for AChE and 13.2 µM for BChE .
- Molecular Interactions : Molecular docking studies indicate that the compound may interact with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological activity .
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- In one study, a series of furochromone derivatives were evaluated for their ability to inhibit cholinesterases and showed promising results with dual inhibitory effects against both AChE and BChE .
- Another research project focused on the synthesis of thiazolidinone derivatives, which demonstrated significant antimicrobial activity against various bacterial strains .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of α,β-unsaturated ketone esters with varying substituents on the aromatic rings and ester groups. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
The methyl benzoate derivative () lacks substituents on the aromatic ring, resulting in simpler electronic properties and lower molecular weight.
Steric Considerations: Bulky ester groups, such as 2,2-dimethylpropanoate (), introduce steric hindrance, which may impede rotational freedom or reduce accessibility to reactive sites. This contrasts with the less hindered 4-methoxybenzoate in the target compound.
Functional Group Modifications: The amino-linked ethyl benzoate () introduces a secondary amine, enabling hydrogen bonding or coordination chemistry, which is absent in the parent compound. Such modifications are often leveraged in drug design or catalysis.
Photophysical Implications: The conjugated enone system in all analogs enables strong UV absorption. Substituents like methoxy or chloro groups can shift absorption maxima; for example, electron-donating groups (e.g., -OCH₃) typically redshift absorption bands compared to electron-withdrawing groups (e.g., -Cl) .
Computational Insights
Software suites like SHELX () and WinGX () are critical for crystallographic analysis of such compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
